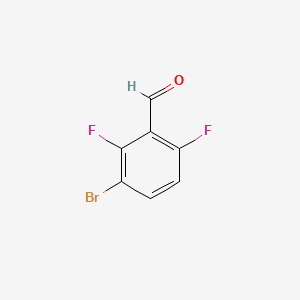

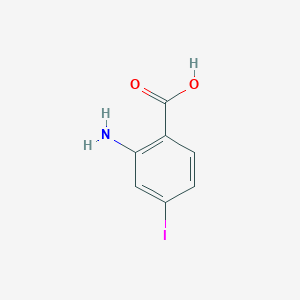

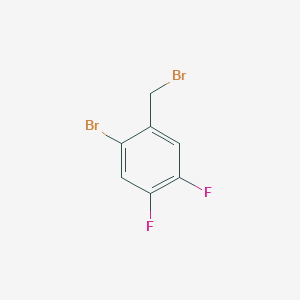

3-ブロモ-2,6-ジフルオロベンズアルデヒド

説明

3-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, the papers do discuss various brominated benzaldehydes and their chemical properties, which can provide insights into the behavior of halogenated benzaldehydes in general. These compounds are of interest due to their potential applications in organic synthesis and material science, particularly in the synthesis of complex molecules and nonlinear optical materials .

Synthesis Analysis

The synthesis of brominated benzaldehydes can be achieved through different methods. One approach is the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been shown to be an efficient method for producing 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . Another method involves a palladium-catalyzed ortho-bromination of substituted benzaldoximes, which can be used to synthesize substituted 2-bromobenzaldehydes with good overall yields . These methods highlight the versatility of brominated benzaldehydes as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be significantly affected by the presence of bromine atoms. For instance, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the Br atom deviates from the plane of the benzene ring, and the aldehyde group is twisted, which can influence the compound's reactivity . Similarly, the introduction of bromine atoms can affect the electronic properties and stability of the molecules, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives .

Chemical Reactions Analysis

Brominated benzaldehydes participate in various chemical reactions, which are essential for the synthesis of diverse organic compounds. For example, 2-bromobenzaldehyde can react with primary amines under carbon monoxide to yield 3-(alkylamino)isoindolin-1-ones , or with phenols to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones . These reactions demonstrate the reactivity of brominated benzaldehydes in carbonylative cyclization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be influenced by the presence of bromine and other substituents. The vibrational spectra and molecular structure of 2-fluoro-4-bromobenzaldehyde have been studied, revealing the formation of a molecular dimer through intermolecular hydrogen bonding . Additionally, the substitution of bromine atoms has been shown to enhance the nonlinear third-order susceptibility, which is a desirable property for nonlinear optical (NLO) materials .

科学的研究の応用

医薬品中間体

3-ブロモ-2,6-ジフルオロベンズアルデヒド: は主に、さまざまな医薬品化合物の合成における中間体として使用されます 。医薬品分子への組み込みは、代謝安定性や生物学的障壁の透過性など、医薬品の薬物動態特性に大きく影響を与える可能性があります。

有機合成

有機化学において、この化合物は、複雑な分子の構築のための汎用性の高い構成要素として役立ちます。 特に、ヘテロ環式化合物の合成に有用であり、これらの化合物は、多くの生物活性分子中に存在するため、医薬品化学において重要な役割を果たしています .

医薬品化学

3-ブロモ-2,6-ジフルオロベンズアルデヒドに存在する臭素原子とフッ素原子は、医薬品化学にとって貴重な化合物となります。 タンパク質相互作用を阻害したり、酵素阻害剤として作用したりする化合物を生成するために使用でき、新しい治療薬の開発に貢献します .

高分子研究

この化合物は、新規高分子材料の開発に利用できます。 反応性官能基の存在により、高分子鎖に組み込むことができ、熱安定性や耐薬品性などの独特な特性を持つ材料が得られる可能性があります .

分析化学

3-ブロモ-2,6-ジフルオロベンズアルデヒド: は、分析方法における標準品または試薬として使用できます。 明確に定義された構造と特性により、検量線に使用したり、他の物質の検出のための試薬として使用したりするのに適しています .

環境科学

環境科学における直接的な用途は広く文書化されていませんが、3-ブロモ-2,6-ジフルオロベンズアルデヒドなどの化合物は、環境におけるハロゲン化合物の挙動を理解するための研究に使用できます。 分解プロセスを研究したり、環境汚染物質の検出方法を開発したりするためのモデルとして役立ちます .

工業用途

工業部門では、この化合物の役割は、より複雑な化学物質の合成における中間体としての使用に主に関連しています。 さまざまな有機化合物および無機化合物との反応性により、さまざまな産業で使用される材料や化学物質の製造において貴重な資産となります .

Safety and Hazards

3-Bromo-2,6-difluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . It should be stored in cool, dry conditions in well-sealed containers, and it is incompatible with oxidizing agents .

Relevant Papers Unfortunately, specific papers related to 3-Bromo-2,6-difluorobenzaldehyde were not found in the search results .

作用機序

Target of Action

This compound is a type of benzaldehyde derivative, which are often used as intermediates in the synthesis of various pharmaceutical compounds

Biochemical Pathways

It’s known that 2,6-difluorobenzaldehyde, a similar compound, can be used to synthesize 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea . This suggests that 3-Bromo-2,6-difluorobenzaldehyde might also be involved in similar reactions or pathways.

Action Environment

The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzaldehyde could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by exposure to air .

特性

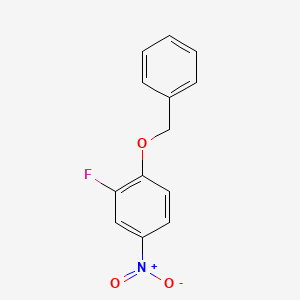

IUPAC Name |

3-bromo-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBHKEYDKAWFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622808 | |

| Record name | 3-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

398456-82-1 | |

| Record name | 3-Bromo-2,6-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398456-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)